3,5-Dimethyl-3-heptanol
Overview
Description
3,5-Dimethyl-3-heptanol is an organic compound with the molecular formula C₉H₂₀O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-3-heptanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 3,5-dimethyl-2-hexanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-3-heptanol undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for tertiary alcohols, but under specific conditions, it can be reduced to hydrocarbons.
Common Reagents and Conditions:
Oxidation: Chromic acid (H₂CrO₄), Potassium permanganate (KMnO₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products:
Oxidation: 3,5-Dimethyl-3-heptanone
Substitution: 3,5-Dimethyl-3-chloroheptane
Scientific Research Applications
3,5-Dimethyl-3-heptanol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-3-heptanol primarily involves its interaction with enzymes that metabolize alcohols. The hydroxyl group is a key site for enzymatic activity, where alcohol dehydrogenases catalyze the oxidation of the alcohol to the corresponding ketone. This process involves the transfer of hydrogen atoms from the alcohol to the enzyme’s cofactor, typically nicotinamide adenine dinucleotide (NAD⁺), resulting in the formation of NADH and the ketone product .
Comparison with Similar Compounds
3,5-Dimethyl-2-hexanol: Another tertiary alcohol with similar structural features but differing in the position of the hydroxyl group.
3,5-Dimethyl-1-hexanol: A primary alcohol with the hydroxyl group at the terminal carbon.
3,5-Dimethyl-3-octanol: A longer-chain tertiary alcohol with similar properties.
Uniqueness: 3,5-Dimethyl-3-heptanol is unique due to its specific structural configuration, which influences its reactivity and physical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, providing stability in various chemical reactions .
Properties
IUPAC Name |
3,5-dimethylheptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-8(3)7-9(4,10)6-2/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSOEGQGQOMHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941321 | |
Record name | 3,5-Dimethylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-74-7 | |
Record name | 3,5-Dimethyl-3-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19549-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-3-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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